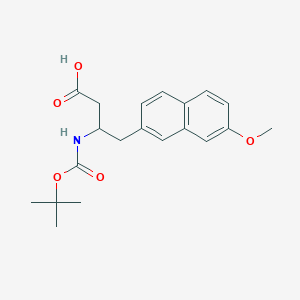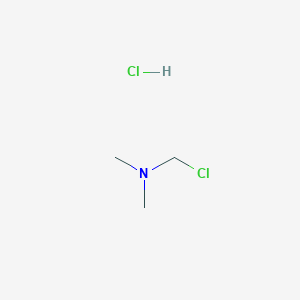
(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)triphenylphosphonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)triphenylphosphonium iodide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butoxycarbonyl protecting group, and a triphenylphosphonium moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)triphenylphosphonium iodide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the tert-butoxycarbonyl-protected piperidine.
-
Alkylation: : The next step involves the alkylation of the piperidine intermediate with an appropriate alkyl halide, such as ethyl iodide. This reaction is usually carried out in an aprotic solvent like acetonitrile, with the addition of a strong base like sodium hydride to facilitate the nucleophilic substitution.
-
Formation of the Triphenylphosphonium Salt: : The final step involves the reaction of the alkylated piperidine intermediate with triphenylphosphine. This step is typically conducted in a polar solvent such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)triphenylphosphonium iodide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the triphenylphosphonium moiety to form phosphine derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the iodide position. Common reagents for these reactions include sodium azide or potassium cyanide, leading to the formation of azide or nitrile derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in ether or tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide; typically in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: N-oxides, oxidized piperidine derivatives.
Reduction: Phosphine derivatives.
Substitution: Azide derivatives, nitrile derivatives.
科学研究应用
(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)triphenylphosphonium iodide has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
-
Biology: : In biological studies, the compound is used as a probe to study cellular processes. The triphenylphosphonium moiety allows for targeting of mitochondria, making it useful in mitochondrial research and the study of cellular energetics.
-
Medicine: : The compound has potential applications in drug development, particularly in the design of mitochondrial-targeted therapies. Its ability to selectively accumulate in mitochondria makes it a promising candidate for the treatment of mitochondrial diseases and cancer.
-
Industry: : In industrial applications, the compound is used in the development of new materials and catalysts. Its unique chemical properties make it valuable in the design of advanced materials with specific functionalities.
作用机制
The mechanism of action of (2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)triphenylphosphonium iodide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to cross mitochondrial membranes and accumulate within the mitochondria. Once inside, it can interact with mitochondrial proteins and enzymes, affecting cellular energetics and metabolic processes. The piperidine ring and tert-butoxycarbonyl group provide additional sites for interaction, enhancing the compound’s overall activity and specificity.
相似化合物的比较
Similar Compounds
- **(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline
- **2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- **2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness
(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)triphenylphosphonium iodide stands out due to its unique combination of functional groups. The presence of the triphenylphosphonium moiety allows for mitochondrial targeting, which is not commonly found in similar compounds. Additionally, the tert-butoxycarbonyl-protected piperidine ring provides stability and specificity in chemical reactions, making it a versatile reagent in various applications.
属性
分子式 |
C30H37INO2P |
|---|---|
分子量 |
601.5 g/mol |
IUPAC 名称 |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C30H37NO2P.HI/c1-30(2,3)33-29(32)31-22-19-25(20-23-31)21-24-34(26-13-7-4-8-14-26,27-15-9-5-10-16-27)28-17-11-6-12-18-28;/h4-18,25H,19-24H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
GNYXCLMMOBNDBG-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


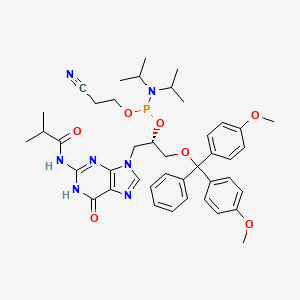

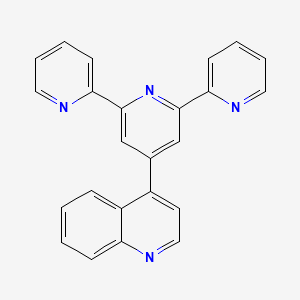
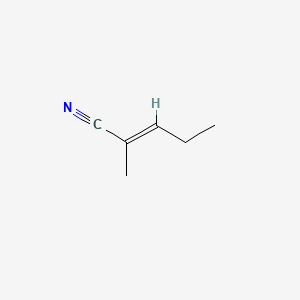
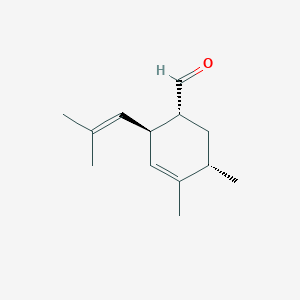
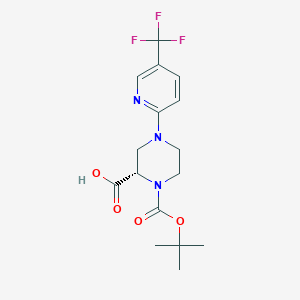
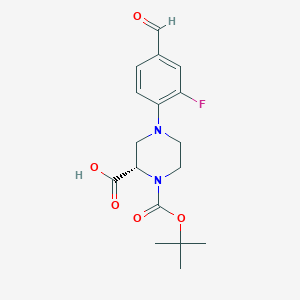
![3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13729348.png)
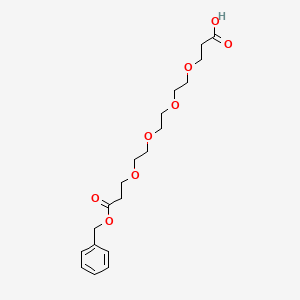
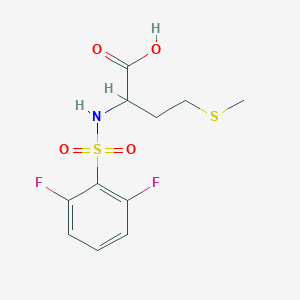
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl-](/img/structure/B13729362.png)

